molecular formula C19H21N3O5S B2774803 ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-66-6

ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2774803
CAS No.: 864925-66-6
M. Wt: 403.45
InChI Key: IXRFLCQNYQUIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-9-8-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-4-6-12(26-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRFLCQNYQUIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound known for its diverse biological activities. Its unique thienopyridine structure, characterized by multiple functional groups, contributes to its reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of approximately 348.42 g/mol. The compound features a thieno[2,3-c]pyridine core with a carbamoyl and methoxybenzamido substituent that enhance its lipophilicity and interaction with biological targets.

Research indicates that compounds with similar structures can modulate the activity of specific enzymes and receptors. This compound may influence cellular processes through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors, affecting signal transduction pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of ethyl 3-carbamoyl derivatives. For instance:

  • Cell Line Studies : Compounds structurally similar to this compound have shown significant antiproliferative activity against various cancer cell lines. In particular, derivatives have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells with notable IC50 values indicating their effectiveness in inhibiting cell growth .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Inhibition Studies : Ethyl 3-carbamoyl derivatives have demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The zones of inhibition observed in studies suggest that these compounds can effectively combat bacterial infections .

Study on Anticancer Activity

In a recent study published in PubMed, researchers synthesized a series of thienopyridine derivatives and evaluated their biological activity. One derivative showed an IC50 value of 1.1 μM against MCF-7 cells, indicating strong anticancer potential . The study emphasized the importance of structural modifications in enhancing biological activity.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thienopyridine derivatives. Compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with some exhibiting zones of inhibition greater than 14 mm . This suggests that ethyl 3-carbamoyl derivatives could serve as promising candidates for developing new antimicrobial agents.

Research Findings Summary Table

Activity Cell Line/Bacteria IC50/Zone of Inhibition Reference
AnticancerMCF-71.1 μM
HCT-1162.6 μM
HepG21.4 μM
AntimicrobialE. coliZone of inhibition: >14 mm
S. aureusZone of inhibition: >15 mm

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during amidation to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for carbamoylation to enhance reactivity .
  • Purity Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆) to track intermediates and final product .

Advanced Structural Analysis

Q: How can researchers resolve structural ambiguities in this compound, particularly regarding stereochemistry and substituent orientation? A:

  • X-ray Crystallography : Resolve absolute configuration and confirm substituent positions (e.g., orientation of the 4-methoxybenzamido group) .
  • 2D NMR : Use HSQC and NOESY to assign proton-proton proximities and verify spatial arrangement of the dihydrothienopyridine ring .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and compare with experimental NMR data to validate conformers .

Q. Common Pitfalls :

  • Overlapping signals in ¹H NMR due to similar chemical environments (e.g., diastereotopic protons in the tetrahydro ring). Use deuterated solvents and variable-temperature NMR to decouple signals .

Biological Activity Evaluation

Q: What methodologies are recommended for assessing the compound’s anti-inflammatory and antitumor potential? A:

  • In Vitro Assays :
    • Anti-inflammatory : Measure COX-2 inhibition using ELISA (IC₅₀ determination) and NF-κB luciferase reporter assays in macrophages .
    • Antitumor : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) and evaluate apoptosis via Annexin V/PI staining .
  • Mechanistic Studies :
    • Target Identification : Use SPR (surface plasmon resonance) to screen binding affinities for kinases (e.g., EGFR, VEGFR2) .
    • Pathway Analysis : Western blotting for apoptotic markers (e.g., cleaved caspase-3, Bcl-2) .

Data Interpretation :
Discrepancies in activity across cell lines may arise from differential expression of target proteins. Validate using siRNA knockdown or CRISPR-Cas9 models .

Stability and Degradation Pathways

Q: How does the compound degrade under physiological conditions, and what strategies improve its stability? A:

  • Degradation Pathways :
    • Hydrolysis of the ethyl ester group in aqueous media (pH 7.4, 37°C) generates carboxylic acid derivatives, detectable via LC-MS .
    • Photooxidation of the thienopyridine ring under UV light forms sulfoxide byproducts .
  • Stabilization Methods :
    • Formulation : Use lyophilized powders or cyclodextrin complexes to reduce aqueous exposure .
    • Structural Modification : Replace the ethyl ester with tert-butyl or benzyl groups to slow hydrolysis .

Addressing Data Contradictions

Q: How should researchers reconcile conflicting reports on the compound’s efficacy in neurological vs. oncological models? A:

  • Contextual Factors :
    • Blood-Brain Barrier (BBB) Penetration : Measure logP (e.g., 2.8 via shake-flask method) to assess CNS accessibility. Low BBB penetration may explain weak neurological activity despite in vitro potency .
    • Metabolic Differences : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific metabolism .
  • Experimental Design :
    • Use orthotopic tumor models instead of subcutaneous xenografts for oncology studies to better mimic human pathophysiology .
    • For neurological studies, combine behavioral assays (e.g., Morris water maze) with biomarker analysis (e.g., Aβ42 levels) .

Comparative Analysis with Analogues

Q: How does the 4-methoxybenzamido substituent influence activity compared to other derivatives (e.g., morpholinosulfonyl or benzothiazole groups)? A:

  • Electron-Donating Effects : The 4-methoxy group enhances π-stacking with hydrophobic enzyme pockets (e.g., COX-2), increasing binding affinity compared to electron-withdrawing substituents .
  • Bioisosteric Replacement :
    • Morpholinosulfonyl groups improve solubility but reduce membrane permeability (logP increases by ~0.5) .
    • Benzothiazole derivatives show stronger antimicrobial activity due to enhanced DNA intercalation .

Validation : Perform SAR studies with 10–15 analogues, correlating substituent electronic parameters (Hammett σ values) with IC₅₀ data .

Scalability Challenges

Q: What are the key bottlenecks in scaling up synthesis, and how can they be mitigated? A:

  • Bottlenecks :
    • Low yields (<40%) in the cyclization step due to competing polymerization .
    • Chromatography-dependent purification of polar intermediates .
  • Solutions :
    • Flow Chemistry : Implement continuous flow reactors for cyclization to improve heat transfer and reduce side reactions .
    • Crystallization-Driven Purification : Optimize solvent mixtures (e.g., ethanol/water) to isolate intermediates without column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.